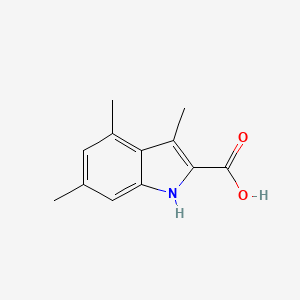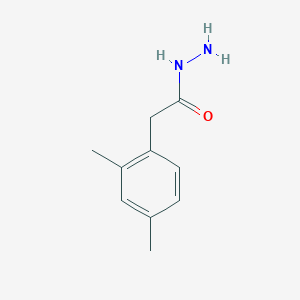![molecular formula C10H6Cl2FNOS B2494997 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole CAS No. 338393-41-2](/img/structure/B2494997.png)
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including structures similar to 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole, often involves the condensation of appropriate precursors under specific conditions. A method described involves microwave-assisted synthesis for the rapid generation of novel thiadiazole compounds, highlighting the efficiency of modern synthetic techniques in producing such molecules (Raval et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied through crystallography and spectroscopic methods. Single crystal diffraction is often used to determine the precise molecular geometry, showing that these molecules can assume planar conformations with distinct orientations for substituent groups, providing insights into the structural characteristics essential for their chemical behavior (Kariuki et al., 2021).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, contributing to their versatile chemical properties. These reactions include nucleophilic substitutions and cyclization processes that are crucial for the synthesis of more complex molecules. The ability to undergo such reactions makes thiazole derivatives valuable intermediates in organic synthesis (Zhou Yu, 2002).
Physical Properties Analysis
The physical properties of thiazole compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are crucial for their application in material science and pharmaceuticals. Studies on similar compounds show a range of physical properties that can be fine-tuned through molecular modifications (Saegusa et al., 1994).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
One notable application of thiazole compounds is in the field of antibacterial and antimicrobial research. Compounds similar to 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole have been studied for their in vitro antibacterial activity against various pathogens. For instance, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has shown potential against bacteria like Staphylococcus aureus and Chromobacterium violaceum due to its structural properties (Uwabagira, Sarojini & Poojary, 2018). Similarly, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and demonstrated antimicrobial activity against Gram-negative and Gram-positive bacteria and fungi (Badiger, Mulla, Khazi & Khazi, 2013).
Photodegradation Studies
Thiazole compounds are also studied in the context of photodegradation, which is crucial for understanding the stability of pharmaceuticals and agrochemicals under light exposure. Research has been done on the photo-degradation behavior of thiazole-containing compounds, specifically studying how these compounds degrade into primary photo-degradation products when exposed to visible light. This research provides valuable insights into the stability and degradation pathways of thiazole compounds under light exposure (Wu, Hong & Vogt, 2007).
Structural Analysis and Synthesis
The structural analysis and synthesis of thiazole derivatives are pivotal in the development of new compounds with potential biological activity. Studies have been conducted to synthesize and characterize new thiazole derivatives, exploring their molecular structures and potential applications. For instance, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones have been synthesized and shown potent antimicrobial activity against various microorganisms, indicating their potential in drug development (Liaras, Geronikaki, Glamočlija, Ćirić & Soković, 2011). Similarly, other studies have focused on the synthesis of 4,5-dimercapto-1,3-thiazole derivatives, highlighting the versatility of thiazole compounds in chemical synthesis and their potential for varied applications (Babii, Zyabrev & Drach, 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNOS/c11-8-2-1-6(3-9(8)13)15-5-7-4-14-10(12)16-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEHXQHTDYDULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CN=C(S2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)

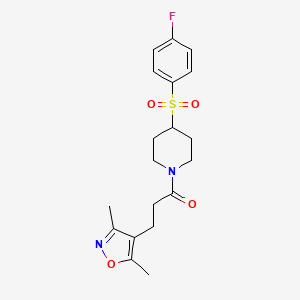
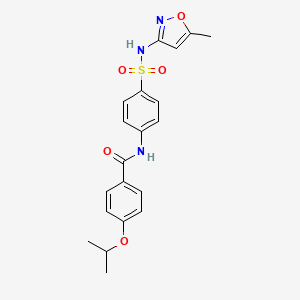

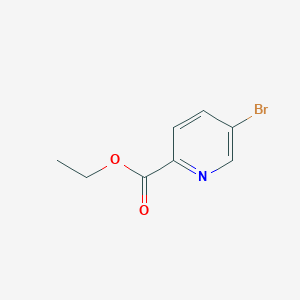
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2494928.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494929.png)
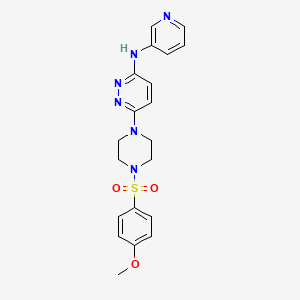
![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)
![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)
